An In-Depth Technical Guide to the Chemical Structure Analysis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione
An In-Depth Technical Guide to the Chemical Structure Analysis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, a molecule of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the strategic application and interpretation of modern spectroscopic methods. The core objective is to equip researchers, scientists, and drug development professionals with the expertise to unambiguously confirm the chemical structure of this spirocyclic compound. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing not only the "how" but, more critically, the "why" behind each experimental choice. The protocols outlined herein are designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the generated data.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic compounds, characterized by two rings connected by a single common atom, are privileged structures in drug discovery and materials science. Their rigid, three-dimensional architecture provides a unique conformational landscape that can lead to enhanced target specificity and improved pharmacokinetic properties. 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, the subject of this guide, incorporates a phenyl group, a dioxaspiro system, and dione functionalities, making it a potentially valuable scaffold for the development of novel therapeutic agents. The precise confirmation of its structure is a non-negotiable prerequisite for any further investigation into its biological activity or material properties.
Foundational Structural Confirmation: A Multi-Pronged Spectroscopic Approach
The definitive structural analysis of a novel or synthesized compound rarely relies on a single technique. Instead, a confluence of data from orthogonal methods provides the most robust and irrefutable evidence. Our approach to 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a testament to this principle, integrating insights from NMR, MS, and IR spectroscopy.
Caption: Workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. For 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we are particularly interested in the signals from the phenyl group, the methylene protons of the cyclopentane ring, and any methine protons.
Expected ¹H NMR Data:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Protons | 7.2 - 7.5 | Multiplet | 5H |
| Methine Proton (C8) | 3.5 - 4.0 | Singlet or Doublet | 1H |
| Cyclopentane Methylene Protons | 1.5 - 2.5 | Multiplets | 8H |
Self-Validating Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
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Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
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Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: Typically -2 to 12 ppm.
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Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
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Relaxation Delay (d1): 1-2 seconds.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Causality Behind Experimental Choices: ¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl). This is crucial for confirming the presence of the dione, the spiro carbon, and the carbons of the phenyl and cyclopentane rings.
Expected ¹³C NMR Data:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbons (C7, C9) | 165 - 175 |
| Phenyl Carbons | 125 - 140 |
| Spiro Carbon (C5) | 80 - 100 |
| Methine Carbon (C8) | 40 - 50 |
| Cyclopentane Methylene Carbons | 20 - 40 |
Self-Validating Protocol: ¹³C NMR Acquisition
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup: Use the same high-field NMR spectrometer.
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Acquisition Parameters:
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Pulse Sequence: A standard proton-decoupled experiment (e.g., 'zgpg30').
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Spectral Width: Typically 0 to 200 ppm.
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Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
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Relaxation Delay (d1): 2 seconds.
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Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
2D NMR Spectroscopy: Connecting the Pieces
For complex molecules like spirocycles, 1D NMR spectra can have overlapping signals. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning signals.[1]
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COSY: Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to trace the connectivity within the cyclopentane ring.
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HSQC: Correlates each proton signal with the carbon to which it is directly attached. This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Causality Behind Experimental Choices: Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of structural information.[2] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. Fragmentation patterns can also offer clues about the molecule's structure.
Self-Validating Protocol: ESI-MS Acquisition
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrument Setup: Use an electrospray ionization (ESI) mass spectrometer.
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Acquisition Parameters:
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Ionization Mode: Positive or negative ion mode. For this compound, protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts are likely in positive mode.
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Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).
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Data Analysis:
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Molecular Ion Peak: Identify the peak corresponding to the molecular ion (or its adduct). For C₁₄H₁₄O₄, the expected monoisotopic mass is approximately 246.0892 g/mol .
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Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic losses. For example, the loss of CO₂ or fragments of the cyclopentane ring.
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Caption: A simplified workflow of Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Causality Behind Experimental Choices: IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups based on their vibrational frequencies.[3] For our target molecule, the most prominent signals will be from the carbonyl groups of the dione and the C-O bonds of the dioxaspiro system.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Dione) | 1700 - 1750 | Strong |
| C-O (Ether) | 1000 - 1300 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Self-Validating Protocol: ATR-FTIR Acquisition
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Sample Preparation: Place a small amount of the solid purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrument Setup:
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum.
-
-
Acquisition Parameters:
-
Spectral Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of a strong absorption in the 1700-1750 cm⁻¹ range is strong evidence for the dione functionality.[4][5]
Data Integration and Structure Confirmation
The final and most critical step is the holistic integration of data from all three spectroscopic techniques.
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MS confirms the molecular formula (C₁₄H₁₄O₄).
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IR confirms the presence of the key functional groups (C=O, C-O).
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¹³C NMR confirms the number of carbon atoms and their types (carbonyl, aromatic, spiro, aliphatic).
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¹H NMR provides the proton count and their immediate chemical environments.
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2D NMR elucidates the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the entire molecular structure.
By systematically applying these self-validating protocols and integrating the resulting data, researchers can be highly confident in the structural assignment of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, paving the way for its further exploration in scientific research and development.
References
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Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 303-311. Retrieved from [Link]
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Al-Amin, M., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ACS Omega. Retrieved from [Link]
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